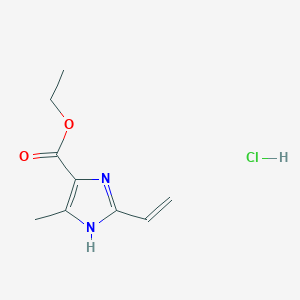
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as CIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms in Compulsive Eating
Research indicates that orexin receptors, specifically OX1R mechanisms, play a significant role in binge eating behaviors. Studies on female rats show that selective antagonism at OX1R could offer a new pharmacological treatment for eating disorders with a compulsive component, highlighting the potential therapeutic applications of compounds targeting these receptors (Piccoli et al., 2012).
Neuropeptide Y Y1 Receptor Antagonists for Antiobesity
A novel series of benzimidazoles were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop antiobesity drugs. This research underscores the importance of specific receptor targeting in the design of new therapeutic agents (Zarrinmayeh et al., 1998).
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, including 1,2,4- and 1,3,4-oxadiazole isomers, are explored for their potential in drug development due to their bioisosteric properties, offering alternatives to ester and amide functionalities. This study provides insights into the application of oxadiazoles in creating druglike molecules with improved pharmacokinetic properties (Boström et al., 2012).
Anticancer and Apoptosis Induction
1,2,4-Oxadiazoles have been identified as novel apoptosis inducers, with potential as anticancer agents. These compounds were found to be effective against breast and colorectal cancer cell lines, suggesting their utility in cancer therapy (Zhang et al., 2005).
Insecticidal Activity of Anthranilic Diamides
Anthranilic diamide analogues containing 1,2,4-oxadiazole rings were designed, synthesized, and evaluated for their insecticidal activities against Plutella xylostella, indicating their potential in pest management strategies (Liu et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-8-6-11(17-20-8)16-13(19)12(18)15-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVTWJWLXUXHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687766.png)
![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)
![N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2687770.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)

![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)


![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)
![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)

![2-(4-bromophenyl)-N-(3,5-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687788.png)

